molecular formula C13H20FN5 B11745166 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745166
M. Wt: 265.33 g/mol
InChI Key: QSZAMIAGTPXULS-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, making it a unique and versatile molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions:

    Coupling of Pyrazole Rings: The final step involves the coupling of the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde or other methylene donors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the fluoro group or other substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, fluorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the additional substituents.

    1-Ethyl-3-methyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.

    5-Fluoro-1H-pyrazole: A pyrazole derivative with a fluoro group, similar to one of the substituents in the target compound.

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its combination of substituents and the presence of two pyrazole rings

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H20FN5/c1-5-19-13(14)12(9(2)17-19)8-15-6-11-7-16-18(4)10(11)3/h7,15H,5-6,8H2,1-4H3

InChI Key

QSZAMIAGTPXULS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=C(N(N=C2)C)C)F

Origin of Product

United States

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